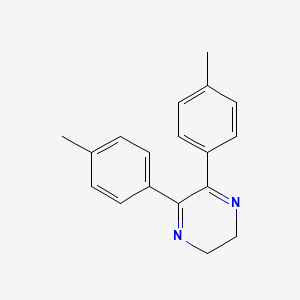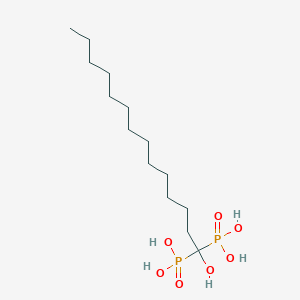
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid is a phosphonic acid derivative characterized by the presence of two phosphonic acid groups and a long alkyl chain. This compound is known for its strong chelating properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-1-phosphonotetradecyl)phosphonic acid typically involves the reaction of a long-chain alkyl halide with phosphorous acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphonic acid groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques, such as crystallization or distillation, to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine derivatives.
Substitution: The long alkyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted alkyl phosphonates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in coordination chemistry and as a ligand in catalysis.
Biology: Employed in the study of enzyme inhibition and as a probe for understanding biological phosphate metabolism.
Medicine: Investigated for its potential use in bone resorption disorders and as a drug delivery agent.
Industry: Utilized in water treatment processes, as a scale inhibitor, and in the formulation of detergents and cleaning agents.
Wirkmechanismus
The mechanism of action of (1-Hydroxy-1-phosphonotetradecyl)phosphonic acid involves its ability to chelate metal ions, thereby inhibiting processes such as scale formation and enzyme activity. The compound interacts with metal ions through its phosphonic acid groups, forming stable complexes that prevent the metal ions from participating in unwanted reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etidronic acid:
Clodronic acid: Another bisphosphonate with similar chelating properties but different structural features.
Alendronic acid: A bisphosphonate used primarily in the treatment of osteoporosis, with a different mechanism of action.
Uniqueness
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes and other hydrophobic environments. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important.
Eigenschaften
CAS-Nummer |
99133-88-7 |
|---|---|
Molekularformel |
C14H32O7P2 |
Molekulargewicht |
374.35 g/mol |
IUPAC-Name |
(1-hydroxy-1-phosphonotetradecyl)phosphonic acid |
InChI |
InChI=1S/C14H32O7P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15,22(16,17)18)23(19,20)21/h15H,2-13H2,1H3,(H2,16,17,18)(H2,19,20,21) |
InChI-Schlüssel |
AFHBJHZWUKBVNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene](/img/structure/B14349144.png)
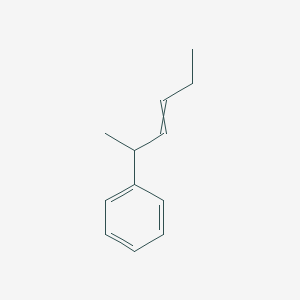
![[1,1'-Biphenyl]-2-yl heptafluorobutanoate](/img/structure/B14349156.png)
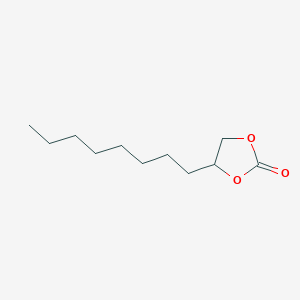
![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)




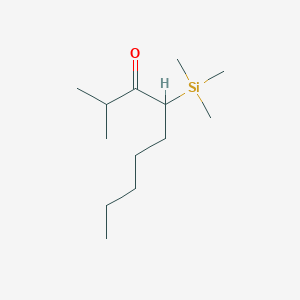
![1-[(But-2-en-1-yl)oxy]-3-ethoxypropan-2-ol](/img/structure/B14349213.png)
